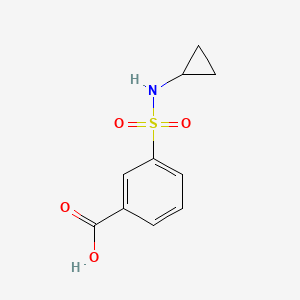

3-(cyclopropylsulfamoyl)benzoic Acid

CAS No.: 852933-50-7

Cat. No.: VC2442252

Molecular Formula: C10H11NO4S

Molecular Weight: 241.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 852933-50-7 |

|---|---|

| Molecular Formula | C10H11NO4S |

| Molecular Weight | 241.27 g/mol |

| IUPAC Name | 3-(cyclopropylsulfamoyl)benzoic acid |

| Standard InChI | InChI=1S/C10H11NO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11H,4-5H2,(H,12,13) |

| Standard InChI Key | KBRLADOVWCDAEI-UHFFFAOYSA-N |

| SMILES | C1CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |

| Canonical SMILES | C1CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |

Introduction

Chemical Structure and Properties

Structural Information

3-(Cyclopropylsulfamoyl)benzoic acid consists of a benzoic acid core with a cyclopropylsulfamoyl group at the meta position. The molecular formula is C10H11NO4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in its structure .

Table 1: Chemical Identifiers and Properties of 3-(Cyclopropylsulfamoyl)benzoic Acid

| Property | Value |

|---|---|

| IUPAC Name | 3-(cyclopropylsulfamoyl)benzoic acid |

| CAS Number | 852933-50-7 |

| Molecular Formula | C10H11NO4S |

| Molecular Weight | 241.27 g/mol |

| SMILES | C1CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |

| InChI | InChI=1S/C10H11NO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11H,4-5H2,(H,12,13) |

| InChIKey | KBRLADOVWCDAEI-UHFFFAOYSA-N |

| European Community (EC) Number | 839-194-4 |

Physical and Chemical Properties

The compound is characterized by its solubility in methanol and sensitivity to moisture. It typically appears as a solid at room temperature. The presence of both carboxylic acid and sulfonamide functional groups contributes to its chemical reactivity and potential for derivatization .

Synthesis and Preparation Methods

The synthesis of 3-(cyclopropylsulfamoyl)benzoic acid typically involves the reaction of cyclopropylamine with 3-(chlorosulfonyl)benzoic acid. This reaction occurs in the presence of a base such as triethylamine, using a solvent like tetrahydrofuran. The reaction is typically conducted at low temperatures (around 0°C) to ensure controlled addition and reaction .

The general synthetic route can be summarized as follows:

-

Starting with 3-(chlorosulfonyl)benzoic acid

-

Reacting with cyclopropylamine in the presence of a base

-

Purification to obtain the final product

This compound has been used as a starting material in the synthesis of more complex molecules, particularly in the development of enzyme inhibitors and potential therapeutic agents .

Biological Activity and Mechanisms of Action

Enzyme Inhibition

3-(Cyclopropylsulfamoyl)benzoic acid has demonstrated significant enzyme inhibition properties, particularly against h-NTPDases (human Nucleoside Triphosphate Diphosphohydrolases). These enzymes play crucial roles in various physiological and pathological functions, including thrombosis, diabetes, inflammation, and cancer .

Research has shown that this compound acts as an inhibitor of h-NTPDases by binding to the active site of the enzyme, thereby preventing the hydrolysis of nucleoside triphosphates and diphosphates. Additionally, studies have indicated moderate inhibitory activity against certain isoforms of carbonic anhydrases, which are important in physiological processes like respiration and acid-base balance.

Research Applications

Enzyme Inhibition Studies

Research has focused on the interaction of 3-(cyclopropylsulfamoyl)benzoic acid with various enzymes, particularly h-NTPDases. A study highlighted its potential as an inhibitor of h-NTPDase8 with an IC50 value of 0.28 ± 0.07 μM, making it a selective blocker for this specific isoform .

Table 2: Inhibitory Activity Against Various h-NTPDase Isoforms

| Enzyme Target | Inhibition Activity |

|---|---|

| h-NTPDase8 | Selective blocker (IC50 = 0.28 ± 0.07 μM) |

| Carbonic Anhydrases | Moderate inhibition |

| h-NTPDases | Potential inhibitor |

Medicinal Chemistry Applications

In medicinal chemistry, 3-(cyclopropylsulfamoyl)benzoic acid serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. It has been used in the development of compounds targeting specific enzymes and receptors involved in various diseases .

One notable application is its use as a starting material in the synthesis of compound 59 - (R)-1-Cyano-N-(5-(3-(N-cyclopropylsulfamoyl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrrolidine-3-carboxamide - which may have potential biological activities .

Comparative Analysis with Similar Compounds

Related Compounds

Several compounds structurally related to 3-(cyclopropylsulfamoyl)benzoic acid have been studied for their biological activities. These include:

-

3-(Chlorosulfonyl)benzoic acid: A precursor in the synthesis of 3-(cyclopropylsulfamoyl)benzoic acid .

-

2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid: A related compound with a bromine atom at the second position and the cyclopropylamino sulfonyl group at the fifth position.

-

3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid: A homologated version with an additional methylene group between the cyclopropyl and sulfamoyl moieties .

Structure-Activity Relationships

The biological activity of 3-(cyclopropylsulfamoyl)benzoic acid and its derivatives is influenced by the positioning of the functional groups on the benzoic acid core. The cyclopropylsulfamoyl group is particularly important for the compound's enzyme inhibition properties, as it enables specific interactions with the active sites of target enzymes .

Research suggests that modifications to the cyclopropyl ring or the benzoic acid moiety can significantly alter the compound's potency and selectivity for different enzyme isoforms .

Current Research Findings

Recent research has focused on expanding the understanding of 3-(cyclopropylsulfamoyl)benzoic acid's potential applications. A comprehensive study investigated the synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. This research identified several compounds with significant inhibitory activity against different h-NTPDase isoforms .

Additionally, molecular docking studies have provided insights into the interactions between 3-(cyclopropylsulfamoyl)benzoic acid and its target enzymes, demonstrating significant interactions with specific amino acids in the respective h-NTPDase homology model proteins .

Table 3: Recent Research Applications of 3-(Cyclopropylsulfamoyl)benzoic Acid

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume